1-Phenylpiperazine
Overview
Description
1-Phenylpiperazine is a chemical compound with the molecular formula C10H14N2 . It is used in the synthesis of various pharmaceutical and organic compounds .
Synthesis Analysis
1-Phenylpiperazine can be synthesized through several methods. One common method involves the reaction of diethanolamine with m-chloroaniline . Another method involves the slow evaporation that occurs when 1-phenylpiperazine and fumaric acid are combined in a stoichiometric 1:1 ratio .
Molecular Structure Analysis
The molecular structure of 1-Phenylpiperazine consists of a piperazine ring attached to a phenyl group . The molecular weight of 1-Phenylpiperazine is 162.23 .
Chemical Reactions Analysis
1-Phenylpiperazine can participate in various chemical reactions. For instance, it can react with copper (I) cyanide in the presence of KCN to produce network compounds .
Physical And Chemical Properties Analysis
1-Phenylpiperazine has a refractive index of 1.588, a boiling point of 286 °C, and a density of 1.062 g/mL at 25 °C . It is insoluble in water .
Scientific Research Applications
Versatility in Medicinal Chemistry : 1-Phenylpiperazine derivatives are versatile scaffolds in medicinal chemistry, particularly in the treatment of CNS disorders. Despite being primarily associated with CNS structures, their potential extends to other therapeutic fields through appropriate molecular modifications (Maia, Tesch, & Fraga, 2012).
Cardiovascular Applications : These derivatives are used as clinical drugs for cardiovascular diseases by mediating the α1-adrenoceptor signal pathway. The binding mechanism to α1A-adrenoceptor involves hydrogen bonds and electrostatic forces, influencing the therapeutic properties of the drugs (Zhao et al., 2015).
Electrochemical Synthesis : An environmentally friendly electrochemical method for synthesizing new phenylpiperazine derivatives has been developed, highlighting the potential for more sustainable production processes in pharmaceutical chemistry (Nematollahi & Amani, 2011).
Intestinal Permeation Enhancers : Certain phenylpiperazine derivatives have been identified as effective intestinal permeation enhancers, potentially useful in the oral administration of macromolecular therapeutics (Fein, Lamson, & Whitehead, 2017).
Antidepressant and Anxiolytic Effects : Phenylpiperazine derivatives such as HBK-14 and HBK-15 have shown potent antidepressant and anxiolytic effects in animal models, suggesting their potential in treating mental health disorders (Pytka et al., 2015).
Brain Imaging Applications : Radioiodinated phenylpiperazine derivatives have been explored as potential brain-imaging agents, indicating their role in neurological diagnostics (Hanson & Hassan, 1987).
Chemical Reactivity and Kinetic Stability : Studies on the chemical reactivity and kinetic stability of phenylpiperazine derivatives, including their interactions with enzymes like Phosphodiesterase 10A and Monoamine oxidase B, are crucial for understanding their pharmacological properties (Noureddine et al., 2020).
Antituberculostatic Activity : Certain phenylpiperazine derivatives have been studied for their tuberculostatic activity, showcasing the potential for developing new treatments for tuberculosis (Foks et al., 2004).
Safety And Hazards
properties
IUPAC Name |
1-phenylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h1-5,11H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTJYBJCZXZGCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2210-93-7 (mono-hydrochloride), 4004-95-9 (di-hydrochloride) | |
Record name | Phenylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8057855 | |
Record name | Phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpiperazine | |
CAS RN |
92-54-6 | |
Record name | 1-Phenylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.969 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PHENYLPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9225CBI7D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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